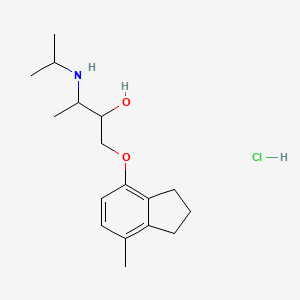

![molecular formula C17H13ClFN3O4S B2997463 N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-3-(4-氟苯基)磺酰丙酰胺 CAS No. 895451-61-3](/img/structure/B2997463.png)

N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-3-(4-氟苯基)磺酰丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound . It is part of a class of compounds that have been studied for their wide range of biological activities, including antiviral and antitubercular activities .

Synthesis Analysis

The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to give the final sulfonamide derivatives .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by NMR, IR, and elemental analysis . For example, one of the compounds synthesized in a related study had an IR spectrum with peaks at 3103 and 1714 cm^-1, and a ^1H NMR spectrum (in DMSO-d6) with peaks at 7.68 (2H, d, J = 8 Hz), 7.95 (3H, m), and 8.15 (1H, d, J = 4 Hz) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The specific conditions and reagents used for these reactions would depend on the exact structure of the desired product.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the results of spectroscopic analyses. For example, one of the compounds synthesized in a related study was a yellow solid with a melting point of 260-262°C .科学研究应用

抗菌和植物保护

含有 1,3,4-恶二唑部分的砜衍生物对植物病原体(如由水稻白叶枯病菌引起的稻瘟病)表现出有希望的抗菌活性。这些化合物不仅抑制细菌生长,而且通过刺激超氧化物歧化酶 (SOD) 和过氧化物酶 (POD) 活性增加、提高叶绿素含量和降低植物中丙二醛 (MDA) 含量来增强植物的抗性,从而最大程度地减少病原体造成的损害。这表明它们在农业中控制作物细菌性疾病方面具有潜在应用(李诗等人,2015)。

阿尔茨海默病治疗

N-取代的 3-[(5-{1-[(4-氯苯基)磺酰]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺衍生物的研究旨在评估阿尔茨海默病的新候选药物。合成过程和对乙酰胆碱酯酶 (AChE) 的酶抑制活性的评价表明这些化合物作为阿尔茨海默病治疗剂的潜力,突出了结构修饰在增强生物活性中的重要性(A. Rehman 等,2018)。

燃料电池质子交换膜

已经报道了含有 1,3,4-恶二唑聚合物的磺化聚(芳基醚砜)(SPAESO)的合成,用于中高温燃料电池。这些膜表现出优异的热、尺寸和氧化稳定性,以及显着的质子电导率和低甲醇扩散系数,使其成为燃料电池技术中质子交换膜的合适替代品(徐静梅等人,2013)。

抗癌特性

具有 1,3,4-恶二唑部分的化合物已被评估其抗癌特性。值得注意的是,新合成的具有三芳基结构的化合物在体外表现出显着的抗乳腺癌活性,具有最小的心脏毒性,为具有减少副作用的癌症治疗提供了一种有希望的方法(Tayebeh Afsharirad 等,2020)。

未来方向

Future research could focus on further exploring the mechanism by which these compounds inhibit the growth of Mycobacterium tuberculosis . Additionally, other biological activities of these compounds could be investigated, given the wide range of activities associated with 1,3,4-oxadiazole derivatives .

属性

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVSNUVTFRBUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)

![Ethyl 1-[1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2997384.png)

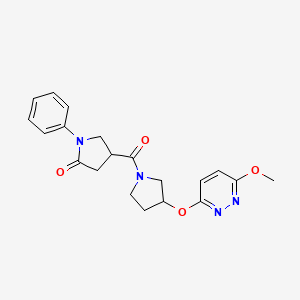

![N-Ethyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2997385.png)

![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)

![3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2997388.png)

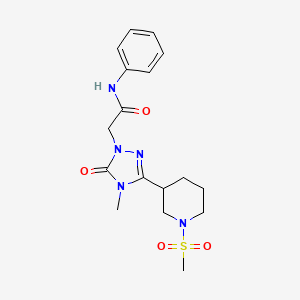

![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)

![N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2997390.png)

![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)

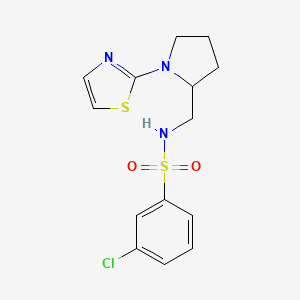

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)